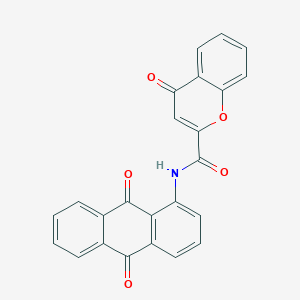

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H13NO5/c26-18-12-20(30-19-11-4-3-8-15(18)19)24(29)25-17-10-5-9-16-21(17)23(28)14-7-2-1-6-13(14)22(16)27/h1-12H,(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCUUROJNSIYRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 1-aminoanthraquinone with 4-oxo-4H-chromene-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.

Reduction: Reduction reactions can convert the quinone groups to hydroquinone, altering the compound’s redox properties.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the chromene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher quinone derivatives, while reduction could produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-2-carboxamide is included in libraries aimed at anticancer drug discovery. It has been associated with various mechanisms of action against cancer cells, including:

- Inhibition of Tumor Growth : Preliminary studies suggest that this compound exhibits cytotoxic effects on specific cancer cell lines, leading to reduced tumor proliferation.

- Mechanisms of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of key signaling molecules involved in cell survival and death.

Anti-inflammatory Properties

The compound is also part of anti-inflammatory screening libraries. Its potential applications include:

- Reduction of Inflammatory Markers : Studies have shown that it can lower levels of pro-inflammatory cytokines and other markers associated with inflammation.

- Therapeutic Use : This activity positions the compound as a candidate for developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease.

Antioxidant Properties

This compound has demonstrated antioxidant activity, which is critical for:

- Cell Protection : By scavenging free radicals, the compound may protect cells from oxidative stress-induced damage.

- Potential in Neuroprotection : Its antioxidant properties suggest potential applications in neurodegenerative diseases where oxidative stress plays a significant role.

Antimicrobial Activity

Emerging research highlights the antimicrobial effects of this compound against various pathogens:

- Bacterial Inhibition : Preliminary tests indicate effectiveness against certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

- Fungal Activity : The compound may also exhibit antifungal properties, making it relevant for treating fungal infections.

Case Study 1: Anticancer Efficacy

In a study involving various derivatives of chromene compounds, this compound was tested against several cancer cell lines. Results showed significant reduction in cell viability compared to controls, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with the compound resulted in decreased swelling and inflammation markers compared to untreated groups, indicating its therapeutic potential in inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets. The anthraquinone moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound’s redox properties enable it to participate in electron transfer reactions, which can affect cellular redox balance and induce oxidative stress in target cells .

Comparison with Similar Compounds

Table 1: Key Attributes of Anthraquinone-Amide Derivatives

Key Observations:

Synthesis Efficiency : The acid chloride route (e.g., ) achieves higher yields (94%) compared to coupling agents like DCC/DMAP (24%) due to faster reaction kinetics and fewer side products .

Substituent Effects: Benzamide Derivatives (e.g., 2-methylbenzamide in ): Exhibit strong crystallinity and stability via intermolecular hydrogen bonding. Chromene Carboxamide: The chromene group’s conjugated system may enhance optical properties (e.g., fluorescence) and solubility compared to benzamide analogs .

Crystallographic and Structural Analysis

- Planarity: Anthraquinone cores in analogs (e.g., ) are nearly planar, facilitating π-π stacking and intermolecular interactions. The chromene group in the target compound may introduce slight distortion, altering packing efficiency.

- Hydrogen Bonding: In 4-(9,10-dioxoanthracen-1-yl)-4-oxobutanoic acid, O–H⋯O and C–H⋯O bonds stabilize the crystal lattice . The target compound’s carboxamide and chromene ketone groups could form similar networks.

- Space Groups: Analogous anthraquinone derivatives crystallize in monoclinic (e.g., P21/n) or orthorhombic systems , suggesting the target may adopt comparable symmetry.

Functional and Application Comparison

Dyes and Pigments: Anthraquinone-amides like N-(4-chloro-9,10-dioxoanthracen-1-yl)benzamide serve as intermediates for textile dyes due to their chromophoric anthraquinone core . The target compound’s chromene moiety could redshift absorption spectra, enhancing utility in niche dye applications .

Pharmaceutical Potential: Anthraquinone derivatives exhibit antimicrobial and cytotoxic activities .

Materials Science: Planar anthraquinones are used in organic semiconductors . The target’s extended conjugation via chromene could improve charge transport properties.

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to a class of derivatives that exhibit various pharmacological properties, including antiviral and anticancer activities. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The molecular formula of this compound is C24H13NO5, and its structure can be represented as follows:

Biological Activity Overview

Research has indicated that compounds related to anthracene derivatives often possess significant biological activity, particularly in the context of viral inhibition and anticancer effects. Below are detailed findings regarding the biological activity of this compound.

Antiviral Activity

Recent studies have explored the antiviral potential of compounds with similar structures against SARS-CoV-2. For example, derivatives of 9,10-dihydrophenanthrene were identified as non-peptidomimetic inhibitors of the SARS-CoV-2 3CL protease. These studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range (e.g., 1.55 ± 0.21 μM), highlighting their potential as therapeutic agents against COVID-19 .

Case Studies and Experimental Findings

A study focused on related anthracene derivatives revealed insights into their structure-activity relationships (SAR). Compounds with larger substituents at specific positions showed enhanced inhibitory activities against viral targets .

Table 1: Structure-Activity Relationship (SAR) of Related Compounds

| Compound | Structure Characteristics | IC50 (μM) | Activity Type |

|---|---|---|---|

| Compound C1 | 9,10-Dihydrophenanthrene derivative | 1.55 ± 0.21 | SARS-CoV-2 Inhibitor |

| Compound C2 | Similar to C1 | 1.81 ± 0.17 | SARS-CoV-2 Inhibitor |

| Compound A5 | Larger substituent | 6.44 | Moderate Activity |

| Compound B12 | Halogenated derivative | 8.89 | Moderate Activity |

Q & A

Basic: What established synthetic protocols are used to prepare N-(9,10-dioxoanthracen-1-yl)-4-oxochromene-2-carboxamide, and what intermediates are critical?

Methodological Answer:

The synthesis typically involves sequential functionalization of the anthraquinone core. For example:

- Step 1: Oxidation of anthracene to 9,10-anthraquinone using oxidizing agents like CrO₃ or HNO₃ under controlled conditions .

- Step 2: Introduction of the carboxamide group via reaction with 4-oxo-4H-chromene-2-carboxylic acid chloride in the presence of a base (e.g., pyridine) to form the target compound .

Key intermediates include 9,10-anthraquinone and the acyl chloride derivative of the chromene moiety. Purity is confirmed via HPLC or TLC, with intermediates characterized by FT-IR and NMR .

Advanced: How can computational methods like DFT optimize the synthesis or predict electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can:

- Predict Reactivity: Analyze frontier molecular orbitals (HOMO-LUMO) to identify reactive sites for functionalization .

- Solvent Effects: Simulate solvent interactions using the Polarizable Continuum Model (PCM) to optimize reaction conditions .

- Electronic Properties: Calculate charge distribution to explain intermolecular interactions (e.g., hydrogen bonding in crystal packing) . Tools like Gaussian or ORCA are commonly used, with validation against experimental UV-Vis or cyclic voltammetry data .

Basic: What crystallographic techniques are employed to resolve the molecular structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD): A crystal (0.20 × 0.10 × 0.10 mm) is mounted on a diffractometer (e.g., Enraf–Nonius CAD-4) with MoKα radiation (λ = 0.71073 Å). Data collection includes ω/2θ scans at 293 K .

- Structure Refinement: SHELXS-97 for solving and SHELXL-97 for refining, with parameters like R-factor (<0.08) and wR-factor (<0.16) ensuring accuracy. Hydrogen bonds are constrained using riding models .

- Validation: PLATON checks for voids and Twinning Law analysis to address crystal imperfections .

Advanced: How can researchers resolve contradictions in spectroscopic data between experimental and theoretical results?

Methodological Answer:

- NMR Discrepancies: Use 2D NMR (e.g., HSQC, HMBC) to reassign peaks and verify coupling constants. Compare with DFT-simulated NMR spectra (GIAO method) .

- IR Absorbance Mismatches: Re-examine sample preparation (e.g., KBr pellet homogeneity) and employ Raman spectroscopy to differentiate polymorphs .

- Crystallographic Validation: Cross-check bond lengths/angles with Cambridge Structural Database (CSD) entries to identify outliers caused by thermal motion .

Basic: What analytical techniques confirm the purity and identity of this compound post-synthesis?

Methodological Answer:

- Chromatography: HPLC (C18 column, MeOH:H₂O mobile phase) with UV detection at λ = 254 nm to assess purity (>95%) .

- Spectroscopy:

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ .

Advanced: What assays evaluate the compound’s biological activity, and how are mechanistic insights gained?

Methodological Answer:

- Anticancer Activity: MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ determination. Flow cytometry assesses apoptosis via Annexin V/PI staining .

- Antioxidant Potential: DPPH radical scavenging and lipid peroxidation assays in rat liver homogenates, quantified by thiobarbituric acid reactive substances (TBARS) .

- Mechanistic Studies: Molecular docking (AutoDock Vina) to predict binding to DNA topoisomerase II or intercalation into DNA, validated by UV-Vis titration and circular dichroism .

Advanced: What challenges arise in refining hydrogen-bonded crystal structures, and how are they addressed?

Methodological Answer:

- Disordered Hydrogen Atoms: Use SHELXL’s AFIX constraints to model riding H-atoms, with isotropic displacement parameters tied to parent atoms .

- Weak Interactions: Apply Hirshfeld surface analysis (CrystalExplorer) to map C–H⋯O contacts and quantify their contribution to packing .

- Twinning: If Rint > 0.05, apply TWIN/BASF instructions in SHELXL to deconvolute overlapping reflections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.